5-amino-N-methoxy-2-methylbenzamide
Description
5-Amino-N-methoxy-2-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with:
- Amino group (-NH₂) at position 5,
- Methyl group (-CH₃) at position 2,
- Methoxy group (-OCH₃) attached to the amide nitrogen (N-methoxy substitution).
This compound’s structural features influence its physicochemical properties and reactivity. Benzamides are widely studied as intermediates in organic synthesis and for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
5-amino-N-methoxy-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)9(12)11-13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSADFBAKUEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-methoxy-2-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methoxylation: The amino group is protected, and the compound is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Amidation: Finally, the protected amino group is deprotected, and the compound is converted to the benzamide derivative through an amidation reaction with methoxyamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 5-formyl-N-methoxy-2-methylbenzamide or 5-carboxy-N-methoxy-2-methylbenzamide.
Reduction: 5-amino-2-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
5-Amino-N-methoxy-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-N-methoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The table below compares 5-amino-N-methoxy-2-methylbenzamide with structurally related benzamides:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) at C5 enhances nucleophilicity, while halogens (e.g., -Cl, -Br) introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- N-Substitution : Methoxy substitution on the amide nitrogen (as in the target compound) may sterically hinder hydrolysis compared to N,N-dimethyl analogs .
- Solubility : Polyether substituents (e.g., -OCH₂CH₂OCH₃ in ) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl) enhance lipid membrane permeability.
Biological Activity
5-amino-N-methoxy-2-methylbenzamide, a compound with the CAS number 658085-47-3, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources and data tables.
Chemical Structure and Properties
This compound features a benzamide core with an amino group at the 5-position and a methoxy group at the 2-position. This unique arrangement of functional groups influences its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 168.20 g/mol |
| CAS Number | 658085-47-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and methoxy groups facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes that play critical roles in cellular processes.
- Alteration of Cellular Signaling Pathways : It can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which could have therapeutic implications for various inflammatory diseases.
- Antiparasitic Properties : Some studies indicate that it may be effective against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.
Anticancer Studies
A study published in PMC2877169 evaluated the effectiveness of various benzamide derivatives, including this compound, against T. cruzi amastigotes. The compound showed promising results with an effective concentration (EC) indicating significant antiparasitic activity compared to other derivatives.
Anti-inflammatory Research
Research highlighted in PMC8657793 demonstrated that structural modifications in similar compounds could enhance anti-inflammatory properties. While specific data on this compound is limited, the presence of the methoxy group is believed to contribute positively to its solubility and bioactivity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound | Biological Activity |
|---|---|
| 2-Amino-5-methoxybenzamide | Moderate anticancer activity |
| 5-Amino-2-methylbenzonitrile | Lower lipophilicity; varied enzyme inhibition |
| 5-Amino-2-methoxy-N-methylbenzamide | Enhanced receptor binding; potential therapeutic applications |
This comparison illustrates how variations in structure can significantly affect the biological properties of benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
